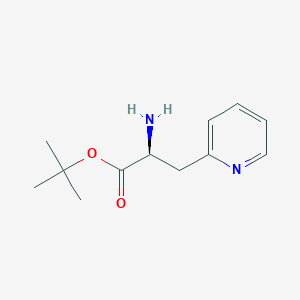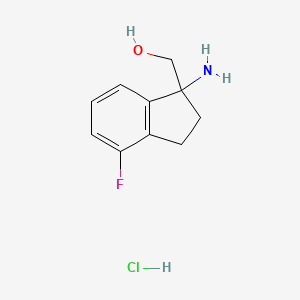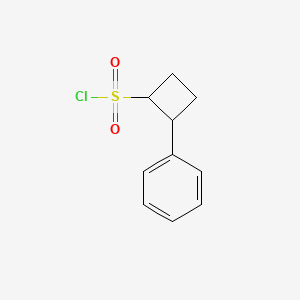
4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a cyclopropyl group, and a benzyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Benzyl Ester Formation: The benzyl ester is formed through esterification, typically using benzyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Aplicaciones Científicas De Investigación
4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Chemical Biology: The compound can be used to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: It may be used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific drug design and therapeutic target.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-piperidine-1-carboxylic acid benzyl ester: Lacks the tert-butoxycarbonyl and cyclopropyl groups.
4-(Cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester: Lacks the tert-butoxycarbonyl group.
4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine: Lacks the benzyl ester group.
Uniqueness
The presence of both the tert-butoxycarbonyl group and the cyclopropyl group in the piperidine ring, along with the benzyl ester, makes 4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester unique
Propiedades
Fórmula molecular |
C21H29NO5 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
benzyl 4-hydroxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29NO5/c1-19(2,3)27-17(23)20(9-10-20)21(25)11-13-22(14-12-21)18(24)26-15-16-7-5-4-6-8-16/h4-8,25H,9-15H2,1-3H3 |
Clave InChI |
PDZDRSMTGBKCGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CC1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)











